molecular formula C12H24N2 B1507602 5,5'-Dimethyl-2,2'-bipiperidine CAS No. 1378805-84-5

5,5'-Dimethyl-2,2'-bipiperidine

Cat. No. B1507602
CAS RN: 1378805-84-5
M. Wt: 196.33 g/mol
InChI Key: DSNPTGKSOFYOOS-UHFFFAOYSA-N
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Description

5,5’-Dimethyl-2,2’-bipiperidine is a compound used as an intermediate in organic synthesis and pharmaceuticals . It is also used as a raw material in the synthesis of dyestuffs and agrochemicals .


Synthesis Analysis

5,5’-Dimethyl-2,2’-bipiperidine is a bipyridyl derivative with dimethyl functional groups at 5,5-positions . Dimethyl groups can be further oxidized to prepare 2,2’-bipyridine-5,5’-dicarboxylic acid . It is widely used as a ligand for organometallic chemical synthesis and pharmaceutical applications .


Molecular Structure Analysis

The molecular formula of 5,5’-Dimethyl-2,2’-bipiperidine is C12H24N2 . It is a solid under normal conditions . The structure was characterized by elemental analysis, infrared spectroscopy, differential thermal analysis, X-ray powder diffraction, ultraviolet-visible spectroscopy, and X-ray single crystal diffraction .


Chemical Reactions Analysis

5,5’-Dimethyl-2,2’-bipiperidine is widely used as an intermediate in organic synthesis and pharmaceuticals . It is also used as a raw material in the synthesis of dyestuffs and agrochemicals . It is used as a precursor for the preparation of 5-methyl-5’vinyl-2,2’-bipyridine .


Physical And Chemical Properties Analysis

5,5’-Dimethyl-2,2’-bipiperidine has a molecular weight of 196.34 . It is a solid at 20 degrees Celsius . It should be stored under inert gas and is air sensitive .

Scientific Research Applications

Intermediate in Organic Synthesis

“5,5’-Dimethyl-2,2’-bipiperidine” is widely used as an intermediate in organic synthesis . This means it can be used in the production of a variety of other chemical compounds.

Pharmaceuticals

This compound is also used in the pharmaceutical industry . While the specific drugs it’s used in aren’t mentioned, it’s likely that it contributes to the structure of certain medicinal compounds.

Synthesis of Dyestuffs

Another application of “5,5’-Dimethyl-2,2’-bipiperidine” is in the synthesis of dyestuffs . Dyestuffs are substances that are used to give color to textiles, paper, leather, and other materials.

Agrochemicals

It’s also used as a raw material in the synthesis of agrochemicals . These are chemicals, such as pesticides and fertilizers, used in agriculture to help improve crop yields and protect plants from diseases.

Preparation of 5-methyl-5’vinyl-2,2’-bipyridine

“5,5’-Dimethyl-2,2’-bipiperidine” is used as a precursor for the preparation of 5-methyl-5’vinyl-2,2’-bipyridine . This compound could have its own set of applications in various industries.

Ligand for Metal-Centres

2,2’-Bipyridine, a closely related species to “5,5’-Dimethyl-2,2’-bipiperidine”, is known to act as a polydentate ligand for metal-centres . It’s possible that “5,5’-Dimethyl-2,2’-bipiperidine” could have similar applications.

Mechanism of Action

Target of Action

It is known to be used as a ligand in the synthesis of organometallic complexes .

Mode of Action

The mode of action of 5,5’-Dimethyl-2,2’-bipiperidine involves its interaction with other compounds in the formation of complexes. For instance, it has been used in the synthesis of C,N-cyclometalated ruthenium (II) complexes . It is also involved in the formation of lanthanide complexes .

Safety and Hazards

5,5’-Dimethyl-2,2’-bipiperidine causes skin irritation and serious eye irritation . After handling, skin should be washed thoroughly . Protective gloves, eye protection, and face protection should be worn . If it comes in contact with skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .

properties

IUPAC Name

5-methyl-2-(5-methylpiperidin-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNPTGKSOFYOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C2CCC(CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dimethyl-2,2'-bipiperidine

CAS RN

1378805-84-5
Record name 5,5'-Dimethyl-2,2'-bipiperidine (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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